ITF 3756: A Technical Guide to a Selective HDAC6 Inhibitor
ITF 3756: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of action of ITF 3756, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document provides a comprehensive overview of its biochemical activity, cellular effects, and potential therapeutic applications, with a focus on its immunomodulatory properties.
Core Function and Mechanism of Action
ITF 3756 is a selective histone deacetylase 6 (HDAC6) inhibitor characterized by a pentaheterocyclic scaffold.[1] Its primary function is to block the enzymatic activity of HDAC6, a unique member of the class IIb HDAC family that is predominantly located in the cytoplasm and possesses two catalytic domains.[2][3] Unlike other HDACs that primarily target nuclear histones, HDAC6 has a broader range of non-histone substrates, including α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, ITF 3756 modulates various cellular processes such as cell motility, protein quality control, and signal transduction.[2]
The selectivity of ITF 3756 for HDAC6 over other HDAC isoforms is a key attribute, potentially leading to a better safety profile with fewer off-target effects compared to pan-HDAC inhibitors.[2][3][4] This selectivity is crucial for its therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of ITF 3756 has been quantified against a panel of HDAC isoforms, demonstrating its high selectivity for HDAC6. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 17 ± 8 |
| HDAC1 | 924 ± 128 |
| HDAC2 | 3698 ± 487 |
| HDAC3 | 865 ± 134 |
| HDAC4 | 3068 ± 291 |
| HDAC5 | 2035 ± 722 |
| HDAC8 | >10,000 |
| HDAC10 | >10,000 |
| HDAC11 | >10,000 |
| Data sourced from a study by Mares et al. (2021), where ITF 3756 is referred to as compound 1-H.[5] |
Immunomodulatory Effects of ITF 3756
A significant area of research for ITF 3756 is its role in modulating the immune system, particularly in the context of cancer immunotherapy.[3][4][6] Preclinical studies have shown that ITF 3756 can enhance anti-tumor immune responses by acting on various immune cells.
Regulation of PD-L1 Expression
ITF 3756 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on monocytes and dendritic cells.[3][4][6] PD-L1 is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor T-cell response. By reducing PD-L1 expression, ITF 3756 can potentially restore the ability of T cells to recognize and eliminate cancer cells. This effect is particularly relevant in the tumor microenvironment where high levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can upregulate PD-L1.[4]
Modulation of Myeloid Cell Function
ITF 3756 influences the phenotype and function of myeloid cells, such as monocytes and dendritic cells (DCs).[3][4][6] In addition to downregulating PD-L1, it can also modulate the expression of other co-stimulatory and inhibitory molecules, leading to a less immunosuppressive and more pro-inflammatory phenotype that is conducive to T-cell activation and proliferation.[3][4]
Signaling Pathways Modulated by ITF 3756
The immunomodulatory effects of ITF 3756 are mediated through its influence on key signaling pathways.
Caption: ITF 3756 inhibits HDAC6, which in turn modulates the TNF-α signaling pathway, affecting downstream effectors like NF-κB and AP-1.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the function of ITF 3756.
HDAC6 Enzymatic Assay
A common method to determine the inhibitory activity of ITF 3756 on HDAC6 is a fluorometric assay.[5]
Principle: The assay measures the deacetylation of a synthetic substrate by the HDAC6 enzyme. The deacetylated product is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC6 activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human HDAC6 enzyme, the fluorogenic substrate (e.g., Fluor de Lys), and the developer solution.
-
Inhibitor Preparation: Prepare serial dilutions of ITF 3756 in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC6 enzyme to wells containing either the assay buffer (control) or different concentrations of ITF 3756.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of ITF 3756 and determine the IC50 value by fitting the data to a dose-response curve.
Flow Cytometry Analysis of PD-L1 Expression on Monocytes
Flow cytometry is used to quantify the expression of cell surface markers like PD-L1 on immune cells.
Principle: Cells are stained with fluorescently labeled antibodies specific for the protein of interest. The fluorescence of individual cells is then measured as they pass through a laser beam in a flow cytometer.
Protocol Outline:
-
Cell Culture and Treatment: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them. Stimulate the cells with TNF-α to induce PD-L1 expression. Treat the cells with varying concentrations of ITF 3756 or a vehicle control.
-
Cell Harvesting and Staining: After the treatment period, harvest the cells and wash them with a suitable buffer (e.g., FACS buffer). Resuspend the cells in the buffer containing a fluorescently labeled anti-PD-L1 antibody and an antibody to identify monocytes (e.g., anti-CD14). Incubate on ice, protected from light.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the monocyte population based on the expression of CD14. Analyze the expression of PD-L1 on the gated monocytes and compare the median fluorescence intensity (MFI) between the different treatment groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]
- 5. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
